
1-((3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)-3-(4-甲基苄基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione, which is a key intermediate in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin. These drugs are known for their applications in treating hypertension and benign prostatic hyperplasia. The compound also contains a 1,2,4-oxadiazole moiety, which is a heterocyclic compound known for its presence in natural products with biological activity, such as quisqualic acid and phidianidines A and B .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through various eco-efficient and solvent-free methods. One approach involves starting with appropriately substituted ortho-nitrobenzoic acid and involves a catalytic hydrogenation, conversion of the generated aniline to a substituted urea, cyclization, and precipitation of the desired quinazoline-2,4-diones, all conducted in water . Another method uses carbon dioxide and a catalytic amount of base under solvent-free conditions to obtain quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles . These methods emphasize sustainability and high yields, with the potential for scale-up to pilot plant levels .
Molecular Structure Analysis
The molecular structure of quinazoline-2,4(1H,3H)-diones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents like the 3,4-dimethoxyphenyl group and the 1,2,4-oxadiazole ring can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and interaction with biological targets .
Chemical Reactions Analysis
Quinazoline-2,4(1H,3H)-diones can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. For instance, the synthesis of 3-amino-1H-quinazoline-2,4-diones involves the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring . Additionally, 3-aminoquinoline-2,4-diones can react with isothiocyanic acid to yield thioxo derivatives of imidazoquinazolinones, indicating the versatility of quinazoline-2,4(1H,3H)-diones as synthetic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4(1H,3H)-diones and their derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and the electron-withdrawing oxadiazole ring can affect the compound's solubility, melting point, and reactivity. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The synthesis methods mentioned earlier also highlight the importance of purity and yield in the final product, which are critical for the compound's application in drug development .
科学研究应用
细胞毒性化合物的合成
结构与查询化学物质相似的化合物已被合成并测试了它们对各种癌细胞系的细胞毒活性。例如,苯并[b][1,6]萘啶的羧酰胺衍生物具有一些结构相似性,表现出有效的细胞毒性,某些衍生物在小鼠结肠肿瘤中显示出有希望的体内结果 (Deady 等,2003).
使用二氧化碳的有效合成
已经探索了由 2-氨基苯甲腈和二氧化碳合成喹唑啉-2,4(1H,3H)-二酮衍生物(与查询化合物相似的核心结构)的效率。这种方法利用碳酸铯作为催化剂,并强调了反应参数在优化产率中的作用,表明了绿色化学应用的潜力 (Patil 等,2008).
新型抗癌剂
含有 1,3,4-恶二唑骨架的喹唑啉衍生物已被设计、合成并评估了它们对各种癌细胞系的抑制活性。这些化合物,包括 2-(3,4-二甲氧基苄基)-5-((喹唑啉-4-氧基)甲基)-1,3,4-恶二唑,表现出有效的抑制活性和作为抗癌剂的潜力,表明类似的结构可能具有治疗价值 (Qiao 等,2015).
杂环化合物的绿色合成
研究还集中在喹唑啉-2,4(1H,3H)-二酮衍生物的绿色合成上,突出了安全和环保方法在药物开发中的重要性。将 CO2 化学固定到 2-氨基苯甲腈是合成这些化合物的创新策略,强调了对可持续化学的广泛兴趣 (Vessally 等,2017).
属性
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-21(20)30(27(31)33)16-24-28-25(29-36-24)19-12-13-22(34-2)23(14-19)35-3/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZYVZUBKCYCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

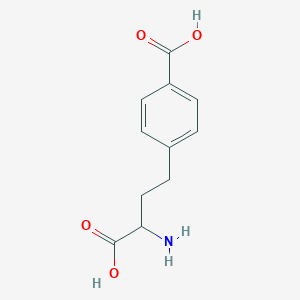
![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3010751.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)
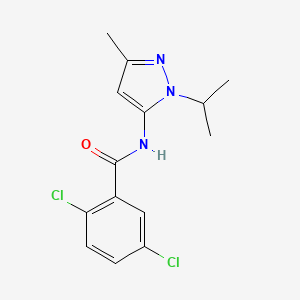
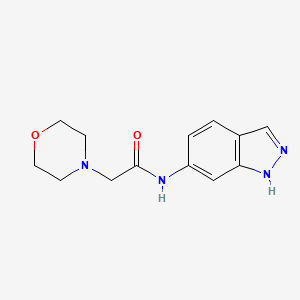
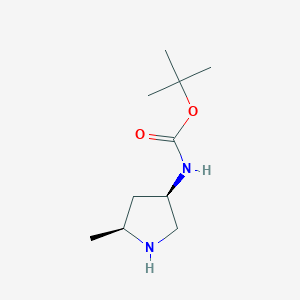
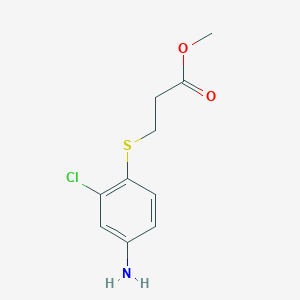
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)
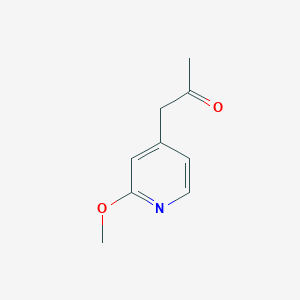
![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)

![N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3010768.png)